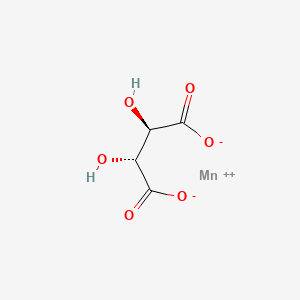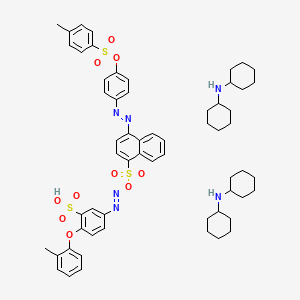
Einecs 279-942-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 279-942-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
Einecs 279-942-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 279-942-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or intermediate in biochemical assays. In medicine, the compound could be explored for its potential therapeutic properties. Industrially, it may be utilized in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
Einecs 279-942-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and applications. Some similar compounds include those with similar molecular formulas or functional groups, but detailed comparisons require specific structural information.
Eigenschaften
CAS-Nummer |
82372-91-6 |
|---|---|
Molekularformel |
C60H74N6O10S3 |
Molekulargewicht |
1135.5 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;2-(2-methylphenoxy)-5-[[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]naphthalen-1-yl]sulfonyloxydiazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H28N4O10S3.2C12H23N/c1-24-11-18-29(19-12-24)52(44,45)49-28-16-13-26(14-17-28)37-39-32-20-22-35(31-9-5-4-8-30(31)32)53(46,47)50-40-38-27-15-21-34(36(23-27)51(41,42)43)48-33-10-6-3-7-25(33)2;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-23H,1-2H3,(H,41,42,43);2*11-13H,1-10H2 |
InChI-Schlüssel |
KBPGICPKSZFRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)ON=NC5=CC(=C(C=C5)OC6=CC=CC=C6C)S(=O)(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


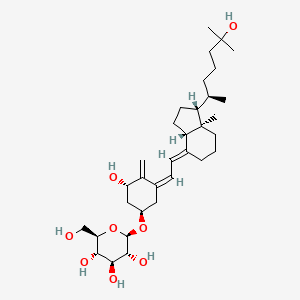

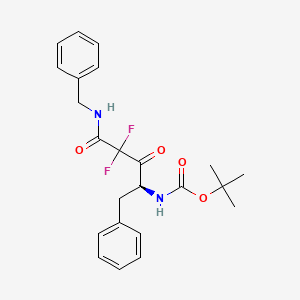
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
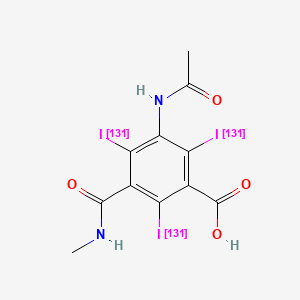
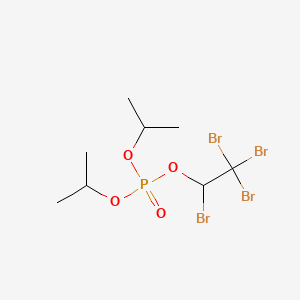
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
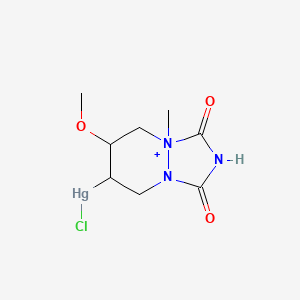
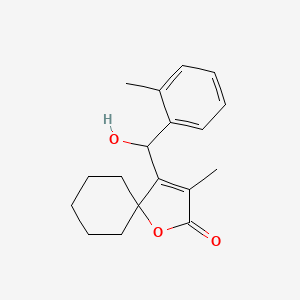
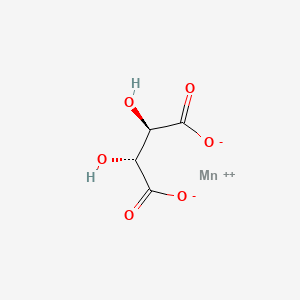
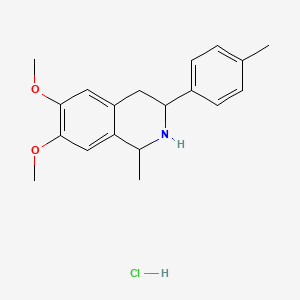
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)

